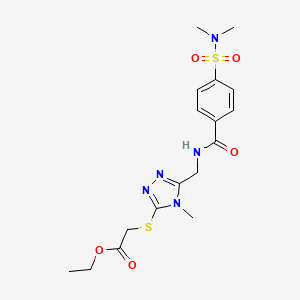

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1783608-33-2 . It has a molecular weight of 218.65 and its IUPAC name is 3-cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride” is 1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . The molecular weight is 218.65 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis, offering pathways to construct complex molecules through nucleophilic substitution reactions. The compound's utility is highlighted in the regioselective palladium(0) catalyzed nucleophilic substitution, which enables the synthesis of cyclopropylideneethyl derivatives. These derivatives are valuable building blocks with high synthetic potential, offering pathways to optically active methylenecyclopropane derivatives and facilitating tertiary substitution on the cyclopropane ring with organozinc chlorides as nucleophiles (Stolle et al., 1992).

Mechanistic Insights in Sulfur Chemistry

The reactivity and mechanisms of hydrolysis and reactions with tertiary amines in organic media of cyclopropanesulfonyl chloride, a related sulfonate, have been thoroughly investigated. These studies offer insights into the unique behavior of three-membered rings in chemical reactions, revealing mechanisms of hydrolysis similar to simple alkanesulfonyl chlorides and providing a foundation for developing new synthetic strategies (King et al., 1993).

Advancements in Enantioselective Synthesis

Significant advancements in the enantioselective synthesis of cyclopropane derivatives underscore the importance of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride and its analogs in creating enantiomerically enriched compounds. Such methodologies are crucial for the synthesis of naturally occurring compounds and functionalized cyclic and acyclic alkanes, broadening the scope of cyclopropane chemistry (Abramovitch et al., 2008).

Novel Cycloaddition Reactions

The compound's derivatives have been employed in AlCl3-promoted formal [2 + 3]-cycloaddition reactions with N-benzylic sulfonamides, illustrating an unusual mechanism and expanding the toolbox for constructing highly functionalized indane derivatives. This showcases the compound's role in facilitating new types of chemical transformations (Zhu et al., 2014).

Contribution to Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride, specifically perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, have been explored as potential intraocular pressure-lowering agents. These studies highlight the compound's significance in developing novel therapeutic agents with improved solubility and efficacy (Scozzafava et al., 2000).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 suggest that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLADVVZNXAFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B2973927.png)

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)